2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazone intermediate: This step involves the condensation of 4-[(4-nitrobenzyl)oxy]benzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Allylation: The hydrazone intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the allylated hydrazone to form the desired N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products
Scientific Research Applications
N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ALLYL-2-[2-((E)-1-{4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrobenzyl ether moiety can undergo redox reactions, generating reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-2-PHENYLHYDRAZINO-2-OXOACETAMIDE: Lacks the nitrobenzyl ether group, resulting in different reactivity and applications.
N-ALLYL-2-[2-((E)-1-{4-METHOXYBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZINO]-2-OXOACETAMIDE:
Properties
Molecular Formula |
C19H18N4O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C19H18N4O5/c1-2-11-20-18(24)19(25)22-21-12-14-5-9-17(10-6-14)28-13-15-3-7-16(8-4-15)23(26)27/h2-10,12H,1,11,13H2,(H,20,24)(H,22,25)/b21-12+ |
InChI Key |
IQCXRRNXONGLLC-CIAFOILYSA-N |
Isomeric SMILES |
C=CCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C=CCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.